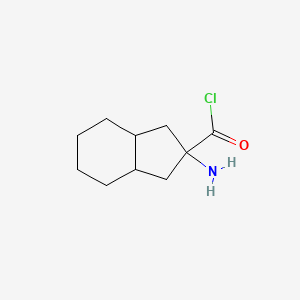
2-Aminooctahydro-1H-indene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminooctahydro-1H-indene-2-carbonyl chloride is a chemical compound with the molecular formula C10H16ClNO. It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group and a carbonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminooctahydro-1H-indene-2-carbonyl chloride typically involves the reaction of octahydroindene with reagents that introduce the amino and carbonyl chloride functionalities. One common method involves the following steps:
Hydrogenation: Octahydroindene is prepared by hydrogenating indene in the presence of a suitable catalyst.
Amination: The hydrogenated product is then reacted with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Chlorination: Finally, the aminooctahydroindene is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the carbonyl chloride group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Aminooctahydro-1H-indene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group or other oxidized forms using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Amides: Formed by substitution with amines.
Esters: Formed by substitution with alcohols.
Thioesters: Formed by substitution with thiols.
Aldehydes and Alcohols: Formed by reduction of the carbonyl chloride group.
Nitro Compounds: Formed by oxidation of the amino group
Scientific Research Applications
2-Aminooctahydro-1H-indene-2-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Aminooctahydro-1H-indene-2-carbonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The amino group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Another indene derivative with similar structural features but different functional groups.
2-Amino-1,3,3a,4,5,6,7,7a-octahydroindene: Lacks the carbonyl chloride group but shares the amino and octahydroindene core structure
Uniqueness
2-Aminooctahydro-1H-indene-2-carbonyl chloride is unique due to the presence of both an amino group and a carbonyl chloride group on the octahydroindene scaffold.
Properties
CAS No. |
752923-70-9 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-amino-1,3,3a,4,5,6,7,7a-octahydroindene-2-carbonyl chloride |
InChI |
InChI=1S/C10H16ClNO/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,12H2 |
InChI Key |
QLURTRUSJNDIGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(CC2C1)(C(=O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
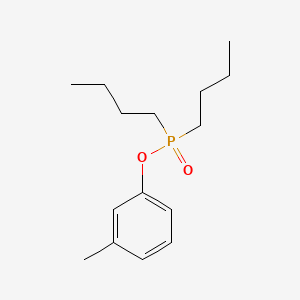
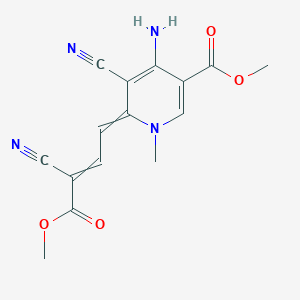
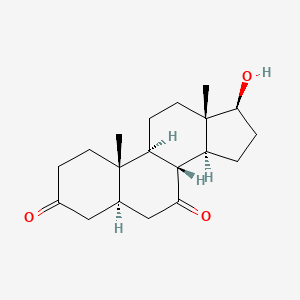

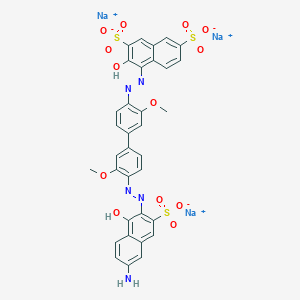
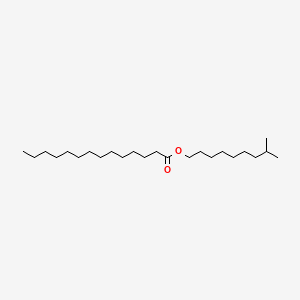
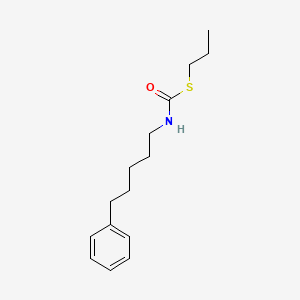
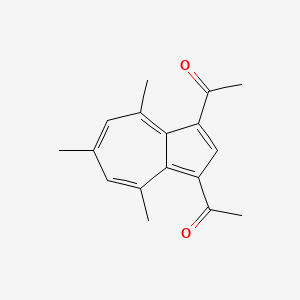
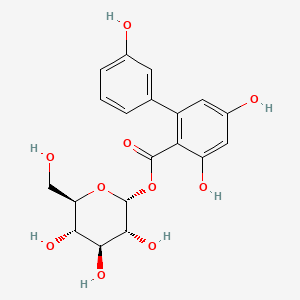

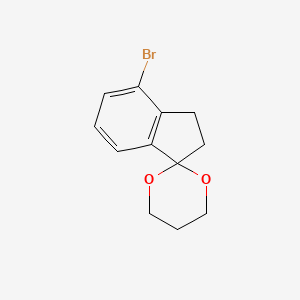
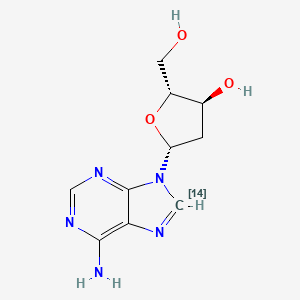
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
